Methyl 2-[(chloroacetyl)amino]benzoate
Overview
Description
Methyl 2-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid and features a chloroacetyl group attached to the amino group of the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl 2-[(chloroacetyl)amino]benzoate typically begins with methyl 2-aminobenzoate and chloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Methyl 2-aminobenzoate is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 2-[(chloroacetyl)amino]benzoate can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the chlorine atom in the chloroacetyl group.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
From Substitution: Products such as azidoacetyl or thioacetyl derivatives.
From Hydrolysis: The corresponding carboxylic acid, 2-[(chloroacetyl)amino]benzoic acid.
From Reduction: The amine derivative, methyl 2-[(aminoacetyl)amino]benzoate.
Scientific Research Applications
Chemistry
Methyl 2-[(chloroacetyl)amino]benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophiles makes it useful in labeling studies.
Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 2-[(chloroacetyl)amino]benzoate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to modifications in the structure and function of proteins and other biomolecules. The chloroacetyl group is particularly reactive, allowing the compound to interact with a wide range of nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-[(bromoacetyl)amino]benzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and applications.
Methyl 2-[(acetyl)amino]benzoate: Contains an acetyl group instead of a chloroacetyl group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 2-[(chloroacetyl)amino]benzoate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZUABNDWZQLIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304397 | |
Record name | methyl 2-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58915-18-7 | |
Record name | 58915-18-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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